2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-ol
Description
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Properties
IUPAC Name |
2-[4-(thian-4-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2OS/c14-8-7-12-3-5-13(6-4-12)11-1-9-15-10-2-11/h11,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKYRLRYZLNZTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(Tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C11H19N2OS
- Molecular Weight : 219.35 g/mol
- CAS Number : 2092407-09-3
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). The tetrahydrothiopyran moiety and piperazine ring contribute to its pharmacological profile.
Receptor Interaction
- Dopamine Receptors : Studies suggest that compounds with similar structures can act as agonists or antagonists at dopamine receptors, influencing conditions such as schizophrenia and Parkinson's disease.
- Serotonin Receptors : The compound may also interact with serotonin receptors, which play a crucial role in mood regulation and anxiety disorders.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Dopamine Receptor Agonism | Modulates dopaminergic signaling | |
| Serotonin Receptor Activity | Potential anxiolytic effects | |
| Neuroprotective Effects | Reduces neuronal apoptosis |
Case Study 1: Dopaminergic Activity
A study evaluated the dopamine receptor affinity of various piperazine derivatives, including those structurally related to this compound. Results indicated that these compounds could selectively bind to D2-like receptors, suggesting potential therapeutic applications in treating dopaminergic disorders.
Case Study 2: Serotonergic Effects
Research focusing on serotonin receptor interactions revealed that similar compounds exhibit anxiolytic properties through 5-HT receptor modulation. This suggests that this compound may have implications in anxiety treatment protocols.
Case Study 3: Neuroprotection
In vitro studies demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotective effect highlights its potential for developing treatments for neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
